molecular formula C10H15ClN2O2 B2663924 6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride CAS No. 2377033-53-7

6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride

Cat. No.: B2663924
CAS No.: 2377033-53-7
M. Wt: 230.69
InChI Key: GGLMMWVVVXDHGL-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of a similar compound, “ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo- [1,2-a] pyrazine-7- carboxylate”, was explained by Voievudskyi and coworkers. It was synthesized in good yield by the reaction of the related N-alkylpyrrole with hydrazine hydrate . Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Molecular Structure Analysis

Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .


Chemical Reactions Analysis

The reaction of the related N-alkylpyrrole with hydrazine hydrate leads to the formation of “ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo- [1,2-a] pyrazine-7- carboxylate” in good yield . The transition-metal-free strategy was described for the preparation of pyrrolo [1,2-a] pyrazines with various enones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “Ethyl 2 - (cyclohexylideneamino) - 6,8 - dimethyl - 1,3 - dioxo - 1,2,3,4 - tetrahydropyrrolo [1,2 - a]pyrazine - 7 - carboxylate”, were reported. The yield was 0.30 g (87 %); m.p.: 220–222 °C .

Safety and Hazards

The compound is classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

6,8-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-6-8-5-11-3-4-12(8)7(2)9(6)10(13)14;/h11H,3-5H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLMMWVVVXDHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCN2C(=C1C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377033-53-7
Record name 6,8-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride
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